![molecular formula C36H44N2O18 B562673 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 122147-95-9](/img/structure/B562673.png)
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside, also known as 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside, is a useful research compound. Its molecular formula is C36H44N2O18 and its molecular weight is 792.744. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Industry
4-Methylumbelliferyl b-D-chitobiose heptaacetate: is utilized as a substrate in enzymatic assays, particularly for studying glycosidases. This application is crucial for detecting and analyzing lysosomal storage diseases and genetic disorders like Gaucher’s disease .
Enzyme Assays
This compound serves as a fluorogenic substrate in various enzyme assays, including:
- Chitinase assay in crystalline style extracts of Greenshell Mussels and the fungus Fusarium oxysporum .
Pharmaceutical Testing
It is also employed in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Determination of Enzyme Activity
The compound is used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity, which is essential for studying endochitinases, peptidoglycan muramidase, and lysozyme .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl b-D-chitobiose heptaacetate is Lysozyme C , a key enzyme in the human body . This enzyme plays a crucial role in the immune system, where it functions to break down the cell walls of certain bacteria.
Mode of Action
4-Methylumbelliferyl b-D-chitobiose heptaacetate interacts with its target, Lysozyme C, by serving as a substrate for enzymatic assays . The compound’s interaction with the enzyme facilitates the detection and analysis of various lysosomal storage diseases and genetic disorders .
Result of Action
The molecular and cellular effects of 4-Methylumbelliferyl b-D-chitobiose heptaacetate’s action are primarily related to its role as a substrate for enzymatic assays . By interacting with Lysozyme C, it aids in the detection and analysis of various lysosomal storage diseases and genetic disorders, such as Gaucher’s disease .
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAXINUAWYDOY-KFWYJRSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858116 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122147-95-9 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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